3-(1-Oxido-4-pyridinyl)-1,5-pentanediol
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Overview
Description
3-(1-Oxido-4-pyridinyl)-1,5-pentanediol is an organic compound characterized by the presence of a pyridine ring with an oxido substituent at the 1-position and a pentanediol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol typically involves the reaction of 4-pyridone with appropriate reagents to introduce the oxido group, followed by the attachment of the pentanediol chain. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. This could include continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxido-4-pyridinyl)-1,5-pentanediol can undergo various chemical reactions, including:
Oxidation: The oxido group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to remove the oxido group.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield further oxidized derivatives, while reduction could produce the corresponding pyridine derivative without the oxido group.
Scientific Research Applications
3-(1-Oxido-4-pyridinyl)-1,5-pentanediol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Oxido-4-pyridinyl)-1,5-pentanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The oxido group and the pyridine ring play crucial roles in these interactions, potentially affecting various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(1-Oxido-4-pyridinyl)alanine: Another compound with an oxido-pyridine structure, used in different research contexts.
4-(1-Oxido-4-pyridinyl)benzoic acid: A structurally related compound with applications in organic synthesis and catalysis.
Uniqueness
3-(1-Oxido-4-pyridinyl)-1,5-pentanediol is unique due to its specific combination of the oxido-pyridine moiety and the pentanediol chain, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Properties
IUPAC Name |
3-(1-oxidopyridin-1-ium-4-yl)pentane-1,5-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c12-7-3-10(4-8-13)9-1-5-11(14)6-2-9/h1-2,5-6,10,12-13H,3-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGIXLUJFTDREHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=CC=C1C(CCO)CCO)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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